4-Bromobut-3-en-1-ol
Overview
Description
4-Bromobut-3-en-1-ol is an organic compound that belongs to the class of vinyl bromides . These are vinyl halides in which a bromine atom is bonded to an sp2-hybridised carbon atom . It has a molecular weight of 151.00 g/mol .
Synthesis Analysis
The synthesis of 4-Bromobut-3-en-1-ol involves a stereoselective nickel acetylacetonate catalyzed PhZnEt addition to but-1-ynylbenzene, generating an organozincate intermediate, which is then brominated . Another method involves acid hydrolysis under microwave activation .Molecular Structure Analysis
The molecular formula of 4-Bromobut-3-en-1-ol is C4H7BrO . The InChI code is 1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2/b3-1- . The compound has a topological polar surface area of 20.2 Ų .Chemical Reactions Analysis
The compound has a vapor pressure of 5.84E+003 Pa (43.8 mm Hg) and a log Koa of 2.748 . It undergoes atmospheric oxidation with an overall OH rate constant of 27.0513 E-12 cm3/molecule-sec .Physical And Chemical Properties Analysis
4-Bromobut-3-en-1-ol has a molecular weight of 151.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 149.96803 g/mol . The compound has a heavy atom count of 6 .Scientific Research Applications
Application 1: Synthesis of 4-(3-butenyloxy)benzoic acid
- Summary of the Application: 4-Bromobut-3-en-1-ol is used in the synthesis of 4-(3-butenyloxy)benzoic acid . This compound could be used in the production of polymers and other materials.
- Results or Outcomes: The outcome of this application is the production of 4-(3-butenyloxy)benzoic acid .
Application 2: Total Synthesis of Largazole
- Summary of the Application: 4-Bromobut-3-en-1-ol is used in the total synthesis of largazole , a natural compound with potential anticancer properties.
- Results or Outcomes: The outcome of this application is the production of largazole .
Application 3: Synthesis of Gymnodimine
- Summary of the Application: 4-Bromobut-3-en-1-ol is used in double alkylation of lactams, followed by Grubbs ring-closing metathesis, to yield gymnodimine , a biotoxin.
- Results or Outcomes: The outcome of this application is the production of gymnodimine .
Application 4: Preparation of Dienehydrazides
- Summary of the Application: 4-Bromobut-3-en-1-ol is used in the preparation of dienehydrazides .
- Results or Outcomes: The outcome of this application is the production of dienehydrazides .
Application 5: Fabrication of Materials
- Summary of the Application: 4-Bromobut-3-en-1-ol’s unique physical and chemical properties make it a promising candidate for the fabrication of materials, such as polymers and nanoparticles.
- Results or Outcomes: The outcome of this application is the production of materials, such as polymers and nanoparticles.
Application 6: Synthesis of Other Chemicals
- Summary of the Application: 4-Bromobut-3-en-1-ol is used as a building block for synthesizing other chemicals, including pharmaceuticals and agrochemicals.
- Results or Outcomes: The outcome of this application is the production of other chemicals, including pharmaceuticals and agrochemicals.
Safety And Hazards
properties
IUPAC Name |
4-bromobut-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSVHRDXHIRTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53900456 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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